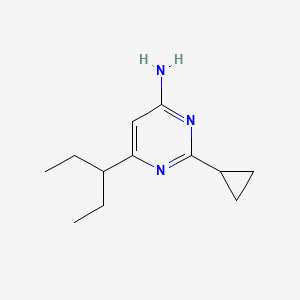
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopropyl-6-pentan-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-3-8(4-2)10-7-11(13)15-12(14-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDDSESUXQWMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of specific kinases involved in cellular processes such as DNA damage response and cell cycle regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The primary target of this compound is the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related). By inhibiting ATR, this compound disrupts the signaling pathways that are crucial for cell cycle progression and DNA repair mechanisms. This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Key Biochemical Pathways
The compound is involved in several critical biochemical pathways:
- DNA Damage Response: Inhibiting ATR affects the cellular response to DNA damage, which is vital for maintaining genomic stability.
- Cell Cycle Regulation: Disruption of ATR activity can halt cell cycle progression, particularly at the G2/M checkpoint.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Clearance Rate | Varies by species |
| Volume of Distribution | High |
| Half-life | Variable |
These properties influence how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
-
In Vitro Studies:
- The compound demonstrated significant inhibition of ATR kinase activity with an IC50 value in the nanomolar range, indicating potent biological activity.
- It was shown to enhance DNA damage response mechanisms when tested on various cancer cell lines.
-
In Vivo Studies:
- In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups.
- Dosage-dependent effects were observed, with lower doses enhancing genomic stability and higher doses leading to cytotoxicity.
Case Studies
Several case studies illustrate the potential applications of this compound:
-
Breast Cancer Model:
- In a study involving a murine model of breast cancer, treatment with the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls.
-
Lung Cancer Model:
- Another study focused on lung metastasis showed that this compound effectively inhibited metastatic spread when administered prior to tumor induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


